molecular formula C12H8Cl2FN B14213722 2-(3,4-Dichlorophenyl)-6-fluoroaniline CAS No. 581809-35-0

2-(3,4-Dichlorophenyl)-6-fluoroaniline

Cat. No.: B14213722
CAS No.: 581809-35-0
M. Wt: 256.10 g/mol
InChI Key: XAYULYHGYVNJGE-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-6-fluoroaniline is a halogenated aromatic amine featuring a 3,4-dichlorophenyl group attached to a 6-fluoroaniline backbone. The compound’s molecular weight and physicochemical properties are inferred from similar structures, with halogen substituents (Cl, F) likely enhancing lipophilicity and metabolic stability.

Properties

CAS No.

581809-35-0

Molecular Formula

C12H8Cl2FN

Molecular Weight

256.10 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-6-fluoroaniline

InChI

InChI=1S/C12H8Cl2FN/c13-9-5-4-7(6-10(9)14)8-2-1-3-11(15)12(8)16/h1-6H,16H2

InChI Key

XAYULYHGYVNJGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a convenient method for the synthesis of this compound.

Industrial Production Methods

Industrial production of 2-(3,4-Dichlorophenyl)-6-fluoroaniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles can further optimize the process, reducing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-6-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives .

Scientific Research Applications

2-(3,4-Dichlorophenyl)-6-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-6-fluoroaniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(3,4-Dichlorophenyl)-6-fluoroaniline with analogous compounds, emphasizing structural features, applications, and key differences:

Compound Structural Features Molecular Weight (g/mol) Applications/Research Focus Key Differences
This compound 3,4-dichlorophenyl + 6-fluoroaniline backbone ~260 (estimated) Potential sigma receptor ligands Baseline structure for comparison
BD 1008 N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide ~541 Sigma-1 receptor antagonist Ethylamine chain with pyrrolidinyl group; dihydrobromide salt form
BD 1047 N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide ~485 Sigma receptor modulator Dimethylaminoethyl chain; higher polarity compared to BD 1008
Methazole 2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione ~317 Herbicide (photosynthesis inhibitor) Oxadiazolidine dione core; lacks aniline moiety
2-Chloro-6-fluoroaniline Chloro and fluoro substituents on aniline ring ~145 Intermediate in agrochemical synthesis Simpler structure; lacks 3,4-dichlorophenyl group
2-(Difluoromethylsulphonyl)-6-fluoroaniline Difluoromethylsulphonyl + 6-fluoroaniline 225.19 Pharmaceutical/agrochemical synthesis Sulphonyl group enhances electrophilicity; solid form with higher stability

Key Observations :

  • Functional Groups : The presence of the 3,4-dichlorophenyl group in this compound distinguishes it from simpler halogenated anilines (e.g., 2-chloro-6-fluoroaniline) and confers enhanced steric bulk and lipophilicity .
  • Pharmacological Potential: BD 1008 and BD 1047 demonstrate that ethylamine modifications to the 3,4-dichlorophenyl scaffold enable sigma receptor binding, suggesting similar pathways for the target compound .
  • Agrochemical Relevance : Methazole’s oxadiazolidine dione core highlights how heterocyclic modifications can shift applications from pharmaceuticals to herbicides .

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